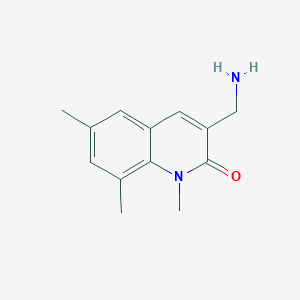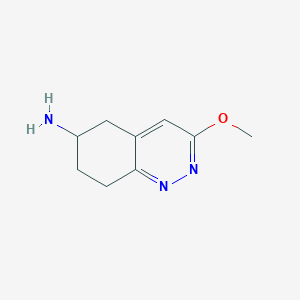
4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which “4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide” is a part of, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Melanocortin-4 Receptor Ligands
Piperazinebenzylamine derivatives, including those from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid, have been synthesized and studied for their binding affinities at the human melanocortin-4 receptor. These compounds demonstrate varying potencies in receptor binding, highlighting their potential in related biomedical research (Tran et al., 2008).
Biological Activities of Piperazin-1-yl Methanone Derivatives
A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and exhibited moderate to good antimicrobial activity. These findings suggest the potential of such compounds in antimicrobial research (Mhaske et al., 2014).
Anti-Hyperglycemic Evaluation
Carboximidamides linked with pyrimidine moiety, derived from cyanamides and piperazines, have shown significant effects in decreasing serum glucose levels and restoring biomarkers of liver and kidney function in diabetic models. This highlights their potential use in diabetes research and treatment (Moustafa et al., 2021).
Anticancer and Antituberculosis Studies
Piperazin-1-yl methanone derivatives have been synthesized and shown to exhibit significant anticancer and antituberculosis activities. These findings open up new avenues for the development of therapeutic agents in these fields (Mallikarjuna et al., 2014).
Antipsychotic Potential
Heterocyclic carboxamides, including those with piperazine structures, have been explored for their potential as antipsychotic agents. This research contributes significantly to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Propriétés
IUPAC Name |
4-(thiolan-3-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXBKRJFRMYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)

![1-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478659.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)



![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)
![4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1478675.png)

